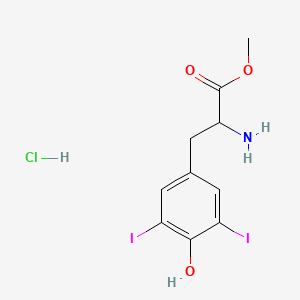

H-3,5-Diiodo-tyr-ome hcl

Descripción

BenchChem offers high-quality H-3,5-Diiodo-tyr-ome hcl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about H-3,5-Diiodo-tyr-ome hcl including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

methyl 2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11I2NO3.ClH/c1-16-10(15)8(13)4-5-2-6(11)9(14)7(12)3-5;/h2-3,8,14H,4,13H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAXWZGMSMQUDTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC(=C(C(=C1)I)O)I)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClI2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.47 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Monograph: Methyl 3,5-Diiodo-L-Tyrosinate Hydrochloride

This technical guide provides an in-depth analysis of Methyl 3,5-diiodo-L-tyrosinate hydrochloride (H-3,5-Diiodo-Tyr-OMe·HCl), a critical intermediate in thyroid hormone research and peptide synthesis.

Executive Summary

Methyl 3,5-diiodo-L-tyrosinate hydrochloride (CAS: 151266-48-7) is the methyl ester derivative of 3,5-diiodo-L-tyrosine (DIT), stabilized as a hydrochloride salt.[1][2][3] It serves as a pivotal building block in the synthesis of thyromimetic compounds, including 3,5-Diiodothyronine (T2) and isotopically labeled thyroid hormones. Its ester protection renders it suitable for orthogonal protection strategies in solid-phase and solution-phase peptide synthesis, specifically for incorporating halogenated tyrosine residues into bioactive peptides.

Chemical Identity & Physicochemical Properties[2][3][4][5]

Core Identifiers

| Parameter | Detail |

| Chemical Name | Methyl 3,5-diiodo-L-tyrosinate hydrochloride |

| Common Synonyms | H-3,5-Diiodo-Tyr-OMe[2][3][4][5][6][7]·HCl; 3,5-Diiodotyrosine methyl ester HCl |

| CAS Number | 151266-48-7 |

| Molecular Weight | 483.47 g/mol |

| Molecular Formula | C₁₀H₁₁I₂NO₃[2][3] · HCl |

| MDL Number | MFCD00237694 |

Physical Characteristics

| Property | Value |

| Appearance | White to light yellow powder |

| Melting Point | 197 – 203 °C (decomposition) |

| Solubility | Soluble in Methanol, DMSO, DMF; slightly soluble in water |

| Storage | -20°C (Desiccate; Hygroscopic) |

Structural Visualization

The following diagram illustrates the chemical structure and the esterification site relative to the iodinated phenol ring.

Synthetic Methodology

The synthesis of H-3,5-Diiodo-Tyr-OMe[8]·HCl typically proceeds via the Fischer esterification of 3,5-diiodo-L-tyrosine using thionyl chloride in methanol. This method is preferred for its high yield and the simultaneous formation of the stable hydrochloride salt.

Protocol: Thionyl Chloride Mediated Esterification

Objective: Convert 3,5-Diiodo-L-Tyrosine to its methyl ester hydrochloride.

Reagents:

-

Thionyl Chloride (SOCl₂) [Caution: Corrosive, reacts violently with water ][10]

-

Anhydrous Methanol (MeOH)

Step-by-Step Workflow:

-

Preparation (0°C): Chill anhydrous methanol (10-20 mL per gram of substrate) in an ice bath to 0°C under an inert atmosphere (N₂ or Ar).

-

Activation: Dropwise add Thionyl Chloride (2–3 equivalents) to the chilled methanol. Note: This generates HCl in situ. Evolution of SO₂ gas will occur; perform in a fume hood.

-

Addition: Add 3,5-Diiodo-L-Tyrosine to the reaction mixture.

-

Reflux: Heat the mixture to reflux (approx. 65-75°C) for 12–18 hours. Monitoring by TLC (System: n-Butanol/Acetic Acid/Water) should show the disappearance of the free acid.

-

Isolation: Evaporate the solvent under reduced pressure (Rotary Evaporator) to yield a solid residue.

-

Purification: Recrystallize the residue, typically using a Methanol/Diethyl Ether system, to afford the pure hydrochloride salt as a light yellow powder.

Biological Relevance & Applications[3]

Precursor for Thyroid Hormone Analogs

H-3,5-Diiodo-Tyr-OMe·HCl is a direct synthetic precursor to 3,5-Diiodothyronine (T2) . In the biological context, thyroid hormones are synthesized via the coupling of iodinated tyrosines. In the laboratory, this methyl ester allows for controlled coupling reactions (e.g., Ullmann ether synthesis) to form the ether bridge characteristic of thyronines (T3, T4) without side reactions at the carboxylic acid position.

Peptide Synthesis (Solid & Solution Phase)

In peptide chemistry, the halogenated phenol ring of 3,5-diiodotyrosine poses steric and electronic challenges. Using the methyl ester (OMe) protects the C-terminus, allowing the N-terminus to react freely during solution-phase coupling.

-

Protecting Group Strategy: The OMe group is stable to mild acids (TFA) used to remove Boc groups, allowing for orthogonal deprotection strategies.

-

Research Tool: Used to synthesize peptides containing "heavy" atoms (Iodine) for X-ray crystallography phasing or NMR studies.

[11]

Handling, Safety, and Storage[3][12]

-

Hazard Classification: Irritant (Skin, Eye, Respiratory).

-

H-Codes: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Storage: Store at -20°C . The compound is hygroscopic; keep the vial tightly sealed. Allow to equilibrate to room temperature before opening to prevent condensation.

-

Disposal: Halogenated organic waste. Do not dispose of down the drain.

References

-

PubChem. (2025). 3,5-Diiodotyrosine methyl ester hydrochloride, L-.[3][4] National Library of Medicine. Available at: [Link]

-

Goglia, F. (2005). Biological effects of 3,5-diiodothyronine (T2). Biochemistry (Mosc), 70(2), 164-172. (Contextual reference for T2 synthesis applications). Available at: [Link]

-

Rajagopalan, G., et al. (2011). Synthesis of compounds 11 and 12 starting from 3,5‐diiodo‐L‐tyrosine. (Detailed esterification conditions: SOCl2/MeOH). ResearchGate. Available at: [Link]

Sources

- 1. 151266-48-7|H-3,5-Diiodo-tyr-ome hydrochloride|H-3,5-Diiodo-tyr-ome hydrochloride|-范德生物科技公司 [bio-fount.com]

- 2. guidechem.com [guidechem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. L-TYROSINE, O-(4-HYDROXYPHENYL)-3,5-DIIODO-, METHYL ESTER, HYDROCHLORIDE CAS#: 111149-73-6 [m.chemicalbook.com]

- 5. DE1221646B - Process for the preparation of 3, 5-Diiodothyronines - Google Patents [patents.google.com]

- 6. jk-sci.com [jk-sci.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. scribd.com [scribd.com]

- 9. THE SYNTHESIS OF 13C9-15N-LABELED 3,5-DIIODOTHYRONINE AND THYROXINE - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pianetachimica.it [pianetachimica.it]

Commercial Sources and Technical Validation of L-3,5-Diiodotyrosine Methyl Ester

[1]

Executive Summary: The Criticality of Source Integrity

L-3,5-Diiodotyrosine methyl ester (H-Tyr(3,5-I2)-OMe) is a specialized halogenated amino acid derivative. It serves as a pivotal intermediate in the synthesis of thyromimetic drugs (T3/T4 analogs), a building block for rigidified peptide scaffolds, and a precursor for radiolabeled diagnostic agents.[1]

Unlike common amino acids, this compound presents unique stability challenges—specifically deiodination and ester hydrolysis .[1] Commercial sources vary significantly in quality, often confusing the methyl ester with the parent acid or the ethyl ester.[1]

This guide provides a self-validating sourcing strategy. We move beyond simple vendor lists to establish a Vendor Qualification Protocol (VQP) that ensures the material you purchase meets the rigorous standards required for drug development.

Chemical Specifications & Identity Profile

Before contacting suppliers, the target compound must be rigorously defined to avoid ambiguity with the free acid or racemic forms.

| Parameter | Specification (Target) | Notes |

| Chemical Name | L-3,5-Diiodotyrosine methyl ester hydrochloride | The HCl salt is the preferred stable solid form.[1][2] |

| CAS Number | 151266-48-7 (HCl salt) | Critical:[2][3] CAS 66-02-4 refers to the parent acid.[1] |

| Molecular Formula | C₁₀H₁₂ClI₂NO₃ | Free base MW: 447.01; HCl Salt MW: 483.[1][2]47. |

| Structure | H-Tyr(3,5-diI)-OMe[1][2] · HCl | Methyl group on C-terminus; Iodine at 3,5 positions.[1][4] |

| Appearance | White to off-white crystalline powder | Yellowing indicates free iodine release (degradation).[1] |

| Solubility | Soluble in MeOH, DMSO, DMF | Limited solubility in water compared to non-iodinated Tyr.[1] |

Commercial Sourcing Landscape

The market for H-Tyr(3,5-I2)-OMe is tiered.[1] Your choice of supplier should depend on the scale and stage of your research.

Tier 1: Validated Catalog Suppliers (Discovery Scale: mg to g)

Best for: Bench-scale synthesis, reference standards, and high-trust applications.[1]

These vendors typically re-test batches and provide 1H-NMR/HPLC data.

-

Chem-Impex International: A primary source for specialized amino acid derivatives.[1] They list the specific HCl salt (Catalog # 012985) and are known for high enantiomeric purity.

-

Santa Cruz Biotechnology (SCBT): Often stocks iodinated tyrosine derivatives for proteomic research.[1][5] Note: Verify if they sell the L-isomer specifically, as some catalog items are DL.

-

Merck (Sigma-Aldrich): frequently lists this under their "Rare Chemicals" or through third-party sourcing. High reliability but often higher lead times and cost.

Tier 2: Specialized Bulk Manufacturers (Pilot Scale: 10g to 1kg)

Best for: Process development and scale-up.[1]

-

LeapChem (Hangzhou): A specialized fine chemical supplier capable of custom synthesis.[1] Requires incoming QC (see Section 5).[1]

-

Biogen Científica: European distribution of specialized organic salts.[1]

Tier 3: Custom Synthesis (CROs)

Best for: GMP requirements or multi-kilogram needs.[1]

If commercial stock is unavailable, the synthesis is straightforward but requires careful purification to remove the mono-iodo impurity.

Strategic Sourcing Workflow

The following logic gate ensures you select the correct vendor type based on risk tolerance and project phase.

Figure 1: Sourcing Decision Logic. Regardless of the source, all roads lead to mandatory internal validation due to the compound's instability.

The Self-Validating System: Technical Validation Protocol

Do not rely solely on the Certificate of Analysis (CoA). Iodinated tyrosine derivatives are light-sensitive and prone to ester hydrolysis. Upon receipt, execute this 3-step validation.

Step 1: Visual & Solubility Inspection[1]

-

Protocol: Dissolve 10 mg in 1 mL of DMSO-d6.

-

Pass Criteria: Solution must be clear and colorless. A yellow/brown tint indicates free iodine (

) liberation.[1] Turbidity suggests hydrolysis to the free acid (which is less soluble in organic solvents).

Step 2: 1H-NMR Identity Check

The methyl ester group provides a distinct diagnostic signal that separates it from the parent acid.[1]

-

Solvent: DMSO-d6

-

Key Signals:

-

Impurity Check: Look for split aromatic signals which indicate mono-iodotyrosine contamination (incomplete iodination during manufacturing).[1]

Step 3: HPLC Purity & Content

Standard reverse-phase HPLC is required to quantify purity.[1]

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1]

-

Mobile Phase:

-

Gradient: 10% B to 90% B over 20 minutes.

-

Detection: UV at 280 nm (aromatic ring) and 220 nm (peptide bond/ester).[1]

-

Logic: The hydrophobic iodine atoms and the methyl ester make this compound significantly more retained (later elution) than the parent free acid or non-iodinated tyrosine.[1]

Figure 2: Quality Control Workflow. This linear process filters out the most common failure modes: degradation (Visual), wrong product (NMR), and impurities (HPLC).

Handling and Stability

To maintain the integrity of L-3,5-Diiodotyrosine methyl ester HCl:

-

Light Protection: Iodine-carbon bonds are photolabile.[1] Store in amber vials wrapped in foil.

-

Temperature: Store at -20°C . Room temperature storage leads to slow deiodination and discoloration.

-

Hygroscopicity: The HCl salt is hygroscopic.[1] Allow the vial to equilibrate to room temperature before opening to prevent condensation, which accelerates ester hydrolysis.

References

Sources

- 1. echemi.com [echemi.com]

- 2. 3,5-Diiodotyrosine methyl ester hydrochloride, L- | C10H12ClI2NO3 | CID 56777166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. L-3,5-Diiodotyrosine methyl ester hydrochloride [biogen.es]

- 4. chemimpex.com [chemimpex.com]

- 5. 3,5-Diiodo-α-methyl-DL-tyrosine | CAS 7434-77-7 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. CN112920086A - Preparation method of L-tyrosine derivative - Google Patents [patents.google.com]

An In-depth Technical Guide to the Purity Standards of H-3,5-Diiodo-tyr-ome hcl for Research Applications

Introduction

In the precise and demanding world of biomedical research and pharmaceutical development, the integrity of an experiment is fundamentally tethered to the quality of its starting materials. H-3,5-Diiodo-L-tyrosine methyl ester hydrochloride (H-3,5-Diiodo-tyr-ome hcl), a critical derivative of the thyroid hormone precursor diiodotyrosine, serves as a vital tool in endocrinology, medicinal chemistry, and metabolic research.[1] Its applications range from the synthesis of thyroid hormone analogs to the development of radiolabeled tracers for diagnostic imaging.[1] The presence of impurities, even in minute quantities, can introduce confounding variables, leading to erroneous results, and compromising the reproducibility of scientific findings.

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding and verifying the purity of H-3,5-Diiodo-tyr-ome hcl. Moving beyond a simple statement of percentage purity, we will explore the underlying analytical principles, detail robust methodologies for characterization, and discuss the origins of potential impurities. Our approach is built on a self-validating system of orthogonal analytical techniques, ensuring the highest degree of confidence in the material's identity, purity, and stability.

Chapter 1: Physicochemical Profile of H-3,5-Diiodo-tyr-ome hcl

A thorough understanding of the molecule's fundamental properties is the first step in establishing a robust purity assessment program. H-3,5-Diiodo-tyr-ome hcl is the hydrochloride salt of the methyl ester of 3,5-Diiodo-L-tyrosine (DIT), an intermediate in the biosynthesis of thyroid hormones T3 and T4.[2][3]

| Property | Value | Reference |

| Synonyms | H-3,5-Diiodo-L-Tyr-OMe·HCl, H-Tyr(3,5-diiodo)-OMe·HCl | [1] |

| CAS Number | 151266-48-7 | [1] |

| Molecular Formula | C₁₀H₁₁NO₃I₂·HCl | [1] |

| Molecular Weight | 483.5 g/mol | [1] |

| Appearance | Light yellow powder | [1] |

| Melting Point | 197 - 203 °C | [1] |

| Optical Rotation | [a]20D = +8 ± 2° (c=1.06 in MeOH) | [1] |

| Storage Conditions | 0 - 8 °C, protect from light | [1] |

Chapter 2: The Imperative of Purity in Research Applications

The demand for high purity is not merely an academic exercise; it is a critical requirement for scientific validity. In the context of H-3,5-Diiodo-tyr-ome hcl, which is often used in studies of the thyroid system, impurities can have significant consequences. The thyroid signaling pathway is exquisitely sensitive, and compounds structurally similar to thyroid hormones or their precursors can act as agonists, antagonists, or inhibitors of key enzymes like thyroid peroxidase.[3][4]

Potential consequences of impurities include:

-

Altered Biological Activity: An impurity may possess its own biological activity, leading to off-target effects that are incorrectly attributed to the primary compound.[5]

-

Inaccurate Quantification: If the stated purity is incorrect, researchers will use an inaccurate concentration in their assays, skewing dose-response curves and invalidating kinetic data.

-

Compromised Reproducibility: A different batch of the compound with a different impurity profile can lead to different experimental outcomes, hindering the ability of other labs to reproduce the findings.

-

Synthesis of Incorrect Final Products: When used as a synthetic precursor, impurities can lead to the formation of unintended side products, complicating purification and reducing the yield of the target molecule.

Caption: Impact of impurities on experimental data interpretation.

Chapter 3: Defining Purity Standards for Research-Grade Material

For non-clinical research applications, the term "research grade" can be ambiguous. We propose a clear set of specifications that should be met, with data verified by a comprehensive Certificate of Analysis (CoA). While a purity of ≥98% by HPLC is a common and acceptable starting point, it is insufficient on its own.[1] A multi-faceted approach provides a more complete picture of the compound's quality.

| Test | Specification | Purpose |

| Appearance | Conforms to reference (Light yellow powder) | Verifies basic physical properties and consistency. |

| Identity by ¹H NMR | Spectrum conforms to the structure | Confirms the chemical structure of the main component. |

| Assay (by HPLC) | ≥ 98.0% (area %) | Quantifies the main compound relative to detectable impurities. |

| Identity by MS | M+H⁺ matches theoretical m/z | Confirms the molecular weight of the compound. |

| Elemental Analysis | C, H, N ± 0.4% of theoretical values | Verifies the elemental composition of the molecule. |

| Optical Rotation | Matches reference standard | Confirms the correct stereochemistry (L-enantiomer). |

| Water Content (Karl Fischer) | ≤ 1.0% | Quantifies water, which can affect accurate weighing. |

| Residual Solvents (GC) | Meets ICH Q3C limits | Ensures solvents from synthesis are below safety thresholds. |

Chapter 4: Analytical Methodologies for Purity Verification

A self-validating analytical workflow relies on orthogonal methods—techniques that measure different properties of the molecule. The combination of chromatography, spectroscopy, and other methods provides a robust confirmation of purity.

Chromatographic Purity: High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone of purity assessment, separating the main compound from process-related impurities and degradation products. A well-developed reversed-phase HPLC (RP-HPLC) method is essential.

Principle: RP-HPLC separates molecules based on their hydrophobicity. The stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. More hydrophobic compounds interact more strongly with the stationary phase and thus have a longer retention time.

Detailed Experimental Protocol (RP-HPLC):

-

Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

-

Gradient Program:

-

0-5 min: 10% B

-

5-20 min: 10% to 90% B

-

20-25 min: 90% B

-

25-26 min: 90% to 10% B

-

26-30 min: 10% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at 220 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve 1 mg of H-3,5-Diiodo-tyr-ome hcl in 1 mL of Mobile Phase A.

Causality: The use of a gradient from a weak solvent (water) to a strong solvent (acetonitrile) allows for the elution of compounds with a wide range of polarities, ensuring that both early-eluting polar impurities and late-eluting nonpolar impurities are detected. TFA is used as an ion-pairing agent to improve peak shape for the amine-containing analyte.

Caption: A typical experimental workflow for HPLC analysis.

Structural Confirmation: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for unambiguous structure determination. ¹H NMR provides information about the number, connectivity, and chemical environment of hydrogen atoms.

Principle: Atomic nuclei with a non-zero spin (like ¹H) behave like tiny magnets. In a strong external magnetic field, they can align with or against the field. Applying radiofrequency energy can cause them to "flip" between these states. The specific frequency required for this transition is the resonance frequency, which is highly sensitive to the local electronic environment, allowing for structural elucidation.

Detailed Experimental Protocol (¹H NMR):

-

Sample Preparation: Dissolve ~5 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CD₃OD).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as a reference (0 ppm).

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

Acquisition: Acquire the spectrum using a standard pulse program. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and an appropriate relaxation delay.

-

Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the peaks. The integral of each peak is proportional to the number of protons it represents.

Molecular Weight Verification: Mass Spectrometry (MS)

Mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of ionized molecules, confirming the molecular weight. When coupled with liquid chromatography (LC-MS), it is a powerful tool for identifying unknown impurities.

Principle: The sample is ionized, and the resulting ions are accelerated into a magnetic or electric field. The path of the ions is deflected based on their m/z ratio, allowing the mass analyzer to separate them. For H-3,5-Diiodo-tyr-ome hcl, electrospray ionization (ESI) in positive mode is typically used, which will generate the protonated molecule [M+H]⁺.

Key Insight: A di-iodinated compound will have a characteristic isotopic signature. Iodine is monoisotopic (¹²⁷I), but the overall pattern of the molecule will be influenced by the natural abundance of isotopes like ¹³C. High-resolution mass spectrometry (HRMS) can determine the mass with enough accuracy to predict the elemental formula.[6]

Chapter 5: Common Impurities and Their Origins

Understanding the synthetic route is key to predicting potential impurities. The synthesis of H-3,5-Diiodo-tyr-ome hcl typically starts with L-tyrosine methyl ester, which is then iodinated.

Caption: Synthetic pathway and potential points of impurity formation.

| Impurity Class | Specific Examples | Origin |

| Process-Related (Starting Materials) | L-Tyrosine methyl ester | Incomplete reaction or carry-over. |

| Process-Related (Intermediates) | H-3-Iodo-tyr-ome hcl | Incomplete di-iodination. |

| Process-Related (Reagents) | Residual catalysts or inorganic salts | From the reaction workup and purification steps. |

| Degradation Products | Oxidized species (e.g., quinones)[7] | Exposure to air, light, or incompatible substances. |

| Degradation Products | Deiodinated species | Instability, particularly if exposed to heat or light. |

Proper storage at refrigerated temperatures (0-8 °C) and protection from light are crucial to prevent the formation of degradation products.[1]

Conclusion: A Self-Validating Approach to Purity Assessment

Ensuring the purity of H-3,5-Diiodo-tyr-ome hcl for research is not a task that can be accomplished with a single analytical measurement. A robust and trustworthy assessment is a self-validating system built on the foundation of orthogonal analytical techniques. HPLC provides quantitative data on purity relative to other components, NMR offers definitive structural confirmation, and mass spectrometry verifies the molecular weight and helps identify unknowns. When combined with elemental analysis and tests for chirality and residual contaminants, this comprehensive approach provides researchers with the highest level of confidence in their materials. Adherence to these rigorous standards is an indispensable component of scientific integrity, ensuring that the resulting data is both accurate and reproducible.

References

-

3',5'-Diiodo-L-tyrosine | C9H9I2NO3 | CID 9305 - PubChem. National Center for Biotechnology Information. [Link]

- Process of producing 3, 5-diiodothyronines - Google Patents.

-

HPLC EVALUATION OF TYROSINE AND ITS METABOLITES - Charles University. Charles University Digital Repository. [Link]

-

A simple synthesis of [3,5-125I]Diiodo-L-thyroxine of high specific activity - PubMed. National Center for Biotechnology Information. [Link]

-

The Oxidation of 3,5-Diiodotyrosine by Peroxidase and Hydrogen Peroxide. - SciSpace. SciSpace. [Link]

-

Diiodotyrosine - Wikipedia. Wikipedia. [Link]

-

Determination of 3-monoiodotyrosine and 3,5-diiodotyrosine in newborn urine and dried urine spots by isotope dilution tandem mass spectrometry - Analyst (RSC Publishing). Royal Society of Chemistry. [Link]

-

Analysis of Tyrosine and its Halogenated Forms and Tripeptide –Metal Ion Clusters Using Mass Spectrometry - OPUS Open Portal to University Scholarship. University of Lethbridge Research Repository. [Link]

-

Development of a validated HPLC method for the determination of iodotyrosines and iodothyronines in pharmaceuticals and biological samples using solid phase extraction - ResearchGate. ResearchGate. [Link]

-

Choosing the Right Analytical Standards: Purity, Stability & Certification | Pure Synth. Pure Synth. [Link]

-

Purity Standards in Fine Chemicals: A Buyer's Comprehensive... - Ryze Chemie. Ryze Chemie. [Link]

-

Rapid and Comprehensive Impurity Profiling of Synthetic Thyroxine by Ultrahigh-Performance Liquid Chromatography–High-Resolution Mass Spectrometry - ACS Figshare. ACS Publications. [Link]

-

Development of a validated HPLC method for the determination of iodotyrosines and iodothyronines in pharmaceuticals and biological samples using solid phase extraction - PubMed. National Center for Biotechnology Information. [Link]

-

Thyroid under Attack: The Adverse Impact of Plasticizers, Pesticides, and PFASs on Thyroid Function - MDPI. MDPI. [Link]

-

Bisphenol analogues induce thyroid dysfunction via the disruption of the thyroid hormone synthesis pathway - PubMed. National Center for Biotechnology Information. [Link]

-

Mass spectrometry of halogen-containing organic compounds - ResearchGate. ResearchGate. [Link]

-

Plasticizers: negative impacts on the thyroid hormone system - PMC - PubMed Central. National Center for Biotechnology Information. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 3',5'-Diiodo-L-tyrosine | C9H9I2NO3 | CID 9305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Diiodotyrosine - Wikipedia [en.wikipedia.org]

- 4. Thyroid under Attack: The Adverse Impact of Plasticizers, Pesticides, and PFASs on Thyroid Function [mdpi.com]

- 5. Bisphenol analogues induce thyroid dysfunction via the disruption of the thyroid hormone synthesis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. acs.figshare.com [acs.figshare.com]

- 7. scispace.com [scispace.com]

Biological Significance of Di-iodinated Tyrosine (DIT) Compounds: A Technical Guide

Executive Summary

3,5-Diiodotyrosine (DIT) is frequently mischaracterized as merely a passive intermediate. Biologically, it represents a critical checkpoint in thyroid hormone synthesis and iodine homeostasis. This guide dissects the molecular mechanics of DIT—from its genesis via Thyroid Peroxidase (TPO) to its role as the obligate precursor for Thyroxine (

Part 1: Molecular Architecture & Biosynthesis

The Organification of Iodide

The biological significance of DIT begins within the follicular lumen of the thyroid.[2][3] It is not synthesized as a free amino acid but as a residue within the high-molecular-weight glycoprotein Thyroglobulin (Tg) .

The process is governed by Thyroid Peroxidase (TPO) , a heme-containing apical membrane enzyme.[2] The reaction follows a strict causal sequence:

-

Oxidation: TPO, in the presence of hydrogen peroxide (

) generated by DUOX1/2, oxidizes iodide ( -

Electrophilic Substitution: This activated iodine attacks the tyrosyl residues of Tg at the C3 and C5 positions of the phenol ring.

Key Insight: The ratio of MIT to DIT is not random; it is modulated by iodine availability. Under iodine sufficiency, DIT formation is favored, pushing the system toward

The Coupling Reaction: DIT as the Donor

The defining biological function of DIT is its role in the coupling reaction .[4] This is an oxidative condensation where two iodotyrosine residues interact to form an iodothyronine.[3]

-

Formation of Thyroxine (

): DIT (donor) + DIT (acceptor) -

Formation of Triiodothyronine (

): DIT (acceptor) + MIT (donor)

Mechanism: TPO catalyzes the formation of a tyrosyl radical. The phenol ring of the donor DIT is cleaved and linked via an ether bridge to the acceptor DIT.[2] The remaining alanine side chain of the donor is released as dehydroalanine (which converts to pyruvate/ammonia).

Part 2: Visualization of the Biosynthetic Pathway

The following diagram illustrates the flow of iodine from uptake to the recycling of DIT.

Caption: Figure 1: The lifecycle of DIT. Note the critical salvage pathway (bottom) mediated by IYD, preventing iodine loss.

Part 3: Catabolism & The Salvage Pathway (IYD)

While DIT is essential for hormone synthesis, Free DIT (released after Thyroglobulin proteolysis) is biologically wasteful if excreted. It contains two iodine atoms that the body has expended significant energy to capture.

Iodotyrosine Deiodinase (IYD/DEHAL1)

The enzyme Iodotyrosine Deiodinase (IYD) , formerly known as iodotyrosine dehalogenase 1 (DEHAL1), is a flavoprotein that catalyzes the reductive deiodination of DIT and MIT.[2]

-

Reaction:

-

Significance: This "salvage pathway" recovers iodide from the DIT molecules that were not coupled into T4/T3.[1] Approximately 70% of the iodine in Thyroglobulin exists as MIT/DIT; without IYD, this iodine would be lost in urine.

Pathological Implications

Mutations in the IYD gene lead to Iodotyrosine Deiodinase Deficiency .

-

Clinical Phenotype: Patients present with goiter and hypothyroidism despite normal iodine intake.

-

Mechanism: Inability to recycle DIT leads to massive urinary loss of DIT and MIT. The thyroid becomes iodine-depleted, driving TSH elevation and goiter formation.

Part 4: Analytical Methodologies (LC-MS/MS)

Quantifying DIT requires overcoming its polarity (poor retention on C18) and differentiating it from its isomers. The following protocol utilizes Isotope Dilution LC-MS/MS for maximum rigor.

Experimental Protocol

Objective: Quantify free DIT in biological matrices (plasma/urine/tissue homogenate).

Reagents:

-

Standard: 3,5-Diiodotyrosine (Sigma-Aldrich).

-

Internal Standard (IS):

-DIT or

Step-by-Step Workflow:

-

Sample Preparation (Protein Precipitation):

-

Aliquot 100

sample. -

Add 20

Internal Standard solution (100 ng/mL). -

Add 300

cold Acetonitrile with 0.1% Formic Acid. -

Vortex (1 min) and Centrifuge (10,000 x g, 10 min, 4°C).

-

Transfer supernatant.

-

-

Derivatization (Optional but Recommended):

-

Why? DIT is highly polar. Butylation (using n-butanol/HCl) increases hydrophobicity, improving retention on C18 columns and sensitivity.

-

Protocol: Evaporate supernatant. Add 100

3N HCl in n-butanol. Incubate at 65°C for 20 min. Evaporate and reconstitute in mobile phase.

-

-

LC-MS/MS Conditions:

-

Column: Phenomenex Kinetex F5 (Pentafluorophenyl) or hydrophilic C18. Standard C18 often fails to retain underivatized DIT.

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Methanol + 0.1% Formic Acid.

-

Gradient: 5% B to 90% B over 5 minutes.

-

MRM Transitions (Quantification Table)

| Compound | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Role |

| DIT (Underivatized) | 433.9 | 307.0 | 25 | Quantifier |

| DIT (Underivatized) | 433.9 | 127.0 ( | 40 | Qualifier |

| 442.9 | 316.0 | 25 | Internal Std | |

| DIT-Butyl Ester | 490.0 | 363.1 | 22 | High-Sens Quant |

Part 5: Analytical Workflow Visualization

Caption: Figure 2: Validated LC-MS/MS workflow for DIT quantification using isotope dilution.

References

-

Gnidehou, S., et al. (2004). "Iodotyrosine dehalogenase 1 (DEHAL1) is a transmembrane protein involved in the recycling of iodide close to the thyroglobulin iodination site." FASEB Journal. Link

-

Dunn, J. T., & Dunn, A. D. (2001). "Update on intrathyroidal iodine metabolism." Thyroid. Link

-

Ruf, J., & Carayon, P. (2006). "Structural and functional aspects of thyroid peroxidase." Archives of Biochemistry and Biophysics. Link

-

Haba, H., et al. (2022). "Determination of 3-monoiodotyrosine and 3,5-diiodotyrosine in newborn urine and dried urine spots by isotope dilution tandem mass spectrometry." The Analyst. Link

-

Moreno, J. C., et al. (2008). "Mutations in the iodotyrosine deiodinase gene and hypothyroidism." New England Journal of Medicine. Link

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. Chapter 2 Thyroid Hormone Synthesis And Secretion - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Thyroid Peroxidase: An Enzyme that is Easily Affected by Foreign Substances - Amerigo Scientific [amerigoscientific.com]

- 4. droracle.ai [droracle.ai]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

Technical Guide: In Vitro Application & Kinetics of L-3,5-Diiodotyrosine Methyl Ester (DIT-OMe)

Part 1: Executive Summary & Core Directive

The Challenge: L-3,5-Diiodotyrosine (DIT) is a critical intermediate in the biosynthesis of thyroid hormones (Thyroxine, T4; Triiodothyronine, T3).[1] However, the zwitterionic nature of free DIT at physiological pH limits its passive membrane permeability, often necessitating specific amino acid transporters (e.g., LAT1/LAT2) for cellular entry.

The Solution: L-3,5-Diiodotyrosine methyl ester (DIT-OMe) serves as a lipophilic prodrug surrogate and a specialized chemical probe . By masking the carboxyl group, DIT-OMe shifts the transport mechanism from transporter-dependence to passive diffusion, enabling high intracellular accumulation independent of transporter expression levels. Once internalized, intracellular carboxylesterases (CES) hydrolyze the ester, liberating the active DIT substrate for downstream enzymatic processing (e.g., by Thyroid Peroxidase).

Scope of Guide: This whitepaper details the in vitro handling, stability profiling, and experimental application of DIT-OMe. It moves beyond basic datasheet parameters to provide causal experimental logic, ensuring reproducibility in drug development and metabolic studies.

Part 2: Physicochemical Profile & Mechanistic Logic

Chemical Identity & Properties[2][3][4]

| Parameter | Specification | Causal Implication for In Vitro Use |

| Compound Name | L-3,5-Diiodotyrosine methyl ester (HCl salt) | Salt form enhances aqueous solubility for stock preparation compared to free base. |

| CAS Number | 151266-48-7 (HCl) | Use for precise procurement verification. |

| MW | 483.47 g/mol | High iodine content significantly alters mass spec ionization patterns. |

| LogP (Predicted) | ~2.1 (Ester) vs. ~0.6 (Free Acid) | Critical: The ester is ~100x more lipophilic, driving passive membrane permeation. |

| pKa | ~6.5 (Phenolic -OH) | Phenolic ionization at pH > 7.0 increases oxidative susceptibility (browning). |

Mechanism of Action: The "Trojan Horse" Entry

The utility of DIT-OMe relies on a specific sequence of events: Permeation → Hydrolysis → Accumulation .

-

Passive Diffusion: The methyl ester cap neutralizes the negative charge of the carboxylate, significantly increasing the partition coefficient into the lipid bilayer.

-

Enzymatic Activation: Upon entering the cytosol, ubiquitous carboxylesterases (CES1/CES2) rapidly hydrolyze the ester bond.

-

Ion Trapping: The resulting free DIT is zwitterionic and less membrane-permeable, effectively "trapping" the compound inside the cell to serve as a substrate for Thyroid Peroxidase (TPO) or to modulate tyrosine kinase pathways.

Part 3: Visualization of Signaling & Metabolism

The following diagram illustrates the differential transport and activation pathway of DIT-OMe versus native DIT.

Caption: Figure 1. Kinetic bypass mechanism of DIT-OMe. The ester modification enables transporter-independent entry, followed by intracellular hydrolysis to yield the active substrate.

Part 4: Experimental Protocols

Protocol A: Preparation & Stability Control

Rationale: Methyl esters are susceptible to spontaneous hydrolysis in alkaline buffers. This protocol ensures the integrity of the probe prior to cell treatment.

Reagents:

-

DIT-OMe HCl (Solid)

-

DMSO (Anhydrous, Cell Culture Grade)

-

PBS (pH 7.2, Mg/Ca-free)

Workflow:

-

Stock Solution (50 mM): Dissolve DIT-OMe HCl in anhydrous DMSO.

-

Critical: Do not use aqueous buffers for the master stock. Store at -20°C in aliquots. Avoid repeated freeze-thaw cycles which introduce moisture and accelerate hydrolysis.

-

-

Working Solution Preparation:

-

Dilute the DMSO stock into pre-warmed (37°C) culture media immediately before use.

-

Limit: Keep final DMSO concentration < 0.5% (v/v) to avoid solvent cytotoxicity.

-

-

Stability Check (Self-Validation):

-

Incubate a cell-free media control at 37°C for 24 hours.

-

Analyze via HPLC (C18 column, MeOH/Water gradient).

-

Acceptance Criteria: < 10% spontaneous hydrolysis to free DIT over 24 hours. If >10%, adjust media pH to 7.0 or reduce incubation time.

-

Protocol B: Intracellular Accumulation Assay

Rationale: To verify the "ion trapping" mechanism and quantify effective intracellular concentration.

Reagents:

-

Target Cells (e.g., CHO cells expressing TPO, or Thyroid follicular cells)

-

Lysis Buffer (0.1% Triton X-100 in PBS)

-

Acetonitrile (Protein precipitation)

Step-by-Step:

-

Seeding: Seed cells in 6-well plates (0.5 x 10^6 cells/well) and culture for 24h.

-

Treatment: Replace media with serum-free media containing 10 µM DIT-OMe .

-

Control: Treat parallel wells with 10 µM DIT (Free Acid) .

-

-

Incubation: Incubate for timepoints: 15, 30, 60, 120 min.

-

Termination:

-

Aspirate media rapidly.

-

Wash 3x with ice-cold PBS (stops transport and esterase activity).

-

-

Extraction:

-

Add 300 µL Lysis Buffer. Scrape cells.

-

Add 300 µL Acetonitrile to precipitate proteins. Vortex.

-

Centrifuge (10,000 x g, 10 min, 4°C).

-

-

Analysis: Inject supernatant into LC-MS/MS.

-

Target Analytes: Monitor both DIT-OMe (parent) and DIT (hydrolysis product).

-

Result Interpretation: Successful delivery is indicated by high levels of Free DIT inside the cell in the DIT-OMe treated group, significantly exceeding the levels in the Free DIT treated group (unless LAT transporters are highly overexpressed).

-

Protocol C: TPO-Mediated Coupling (In Vitro)

Rationale: DIT-OMe can be used to study the substrate specificity of Thyroid Peroxidase. The ester group may sterically hinder coupling or, conversely, prevent the formation of specific side-products depending on the enzyme pocket geometry.

Components:

-

Purified TPO or Thyroid Microsomes

-

Substrates: DIT-OMe (Variable: 1 - 100 µM)

-

Co-substrate: H2O2 (generated via Glucose/Glucose Oxidase system to prevent inactivation)

Workflow:

-

Reaction Mix: Phosphate buffer (pH 7.4), 3 mM Glucose, 0.1 U/mL Glucose Oxidase, TPO source.

-

Initiation: Add DIT-OMe.

-

Monitoring: Measure the formation of T3/T4-methyl ester analogs or oxidative radical formation via absorbance at 360 nm (formation of diiodotyrosine radicals).

-

Validation: Compare Vmax/Km against standard DIT.

-

Note: If DIT-OMe is not a substrate for coupling, it acts as a competitive inhibitor, useful for mapping the active site carboxylate interaction.

-

Part 5: Data Summary & Reference Standards

Table 1: Comparative Kinetic Parameters (Theoretical)

| Property | L-3,5-Diiodotyrosine (Free Acid) | L-3,5-Diiodotyrosine Methyl Ester |

| Solubility (pH 7.4) | Low (< 1 mM without pH adjustment) | Moderate (as HCl salt) |

| Membrane Permeability (Papp) | Low (< 1 x 10^-6 cm/s) | High (> 10 x 10^-6 cm/s) |

| Primary Uptake Route | Carrier-Mediated (LAT1/2) | Passive Diffusion |

| Intracellular Fate | Direct TPO Substrate | Rapid Hydrolysis -> TPO Substrate |

| Stability (t1/2, pH 7.4) | Stable | ~6-12h (Spontaneous hydrolysis) |

Part 6: References

-

Chem-Impex International. "L-3,5-Diiodotyrosine methyl ester hydrochloride: Applications in Biochemical Research." Chem-Impex Product Guide. Accessed October 2023.[2]

-

National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 14216724, L-3,5-Diiodotyrosine methyl ester." PubChem. Accessed October 2023.[2]

-

Taurog, A., et al. "Mechanism of Action of Thyroid Peroxidase." Thyroid Hormone Synthesis. This foundational text establishes DIT as the primary substrate for TPO, providing the baseline for analog studies.

-

Bundgaard, H. "Design of Prodrugs: Bioreversible Derivatives for Various Functional Groups and Chemical Entities." Elsevier Science. (General reference for methyl ester latentiation strategies in amino acids).

-

Google Patents. "Composition for and treatment of demyelinating diseases... (Use of DIT-OMe as derivative)." Patent US20050261194A1.

Sources

Application Note: High-Fidelity Coupling of H-3,5-Diiodo-Tyr-OMe HCl in Peptide Synthesis

[1][2][3][4]

Executive Summary

The incorporation of H-3,5-Diiodo-Tyr-OMe HCl into peptide backbones presents a unique "dual challenge" rarely encountered with standard amino acids. The presence of two iodine atoms at the ortho positions of the phenolic ring creates significant steric bulk while simultaneously exerting a strong electron-withdrawing effect that drastically lowers the pKa of the phenolic hydroxyl group (~6.48 vs. ~10.0 for native Tyrosine).[3]

This acidity creates a high risk of chemoselectivity errors , specifically O-acylation (ester formation) over the desired N-acylation (amide formation), particularly when standard basic conditions (DIPEA/DMF) are used.[1][2][3][5] This guide outlines two validated protocols to overcome these barriers: a Transient Silylation Strategy (Recommended) and a Kinetic Control Strategy (Alternative).[1][3][5]

Technical Background & Mechanistic Insight

The "Acidity Trap"

In standard solid-phase or solution-phase synthesis, the amine component is typically neutralized with a tertiary base (e.g., DIPEA) to generate the free nucleophile (

-

Standard Tyrosine: The phenol pKa is ~10.[3][5] At pH 8-9 (typical coupling conditions), it remains protonated (

) and unreactive.[1][2][3][5] -

3,5-Diiodo-Tyrosine: The electron-withdrawing iodines stabilize the phenolate anion, dropping the pKa to ~6.5 .[1][2][3] At pH 8-9, a significant fraction exists as the phenolate anion (

).[1][2][3][5]

Consequence: The phenolate is a competitive nucleophile.[3][5] If the activated carboxyl component is hindered, the phenolate may attack first, leading to a branched ester side-product (O-acylation) rather than the linear peptide.[2][3]

Steric Considerations

The bulky iodine atoms shield the aromatic ring but have a lesser effect on the

Quantitative Data Summary

| Property | Native L-Tyrosine | 3,5-Diiodo-L-Tyrosine | Impact on Synthesis |

| Phenolic pKa | ~10.1 | ~6.48 | High risk of O-acylation at basic pH.[1][2][3][4][6] |

| Steric Bulk | Low | High (Ortho-Iodine) | Requires highly active coupling reagents (HATU/COMU).[1][2][3][4][6][5] |

| Solubility (Water) | ~0.45 g/L | < 0.1 g/L | Requires DMSO/DMF; avoid aqueous buffers.[1][3][4][6][5] |

| Nucleophilicity | High ( | Moderate ( | Amine is nucleophilic, but Phenolate competes.[1][3][4][6][5] |

Experimental Protocols

Protocol A: Transient Silylation Strategy (Recommended)

Rationale: This method uses BSA (N,O-Bis(trimethylsilyl)acetamide) to temporarily protect the acidic phenol as a silyl ether in situ.[1][3][5] This eliminates the phenolate species, forcing the reaction exclusively through the amine.[3] The silyl groups are removed spontaneously during the aqueous workup.[3]

Reagents:

-

Amine: H-3,5-Diiodo-Tyr-OMe HCl (1.0 equiv)

-

Silylating Agent: BSA (Bis(trimethylsilyl)acetamide) (2.0 - 3.0 equiv)[1][2][3][5]

-

Base: DIPEA (1.0 equiv - only for acid activation)[1][2][3][4][5]

Step-by-Step Procedure:

-

Solubilization & Silylation:

-

Activation of Carboxyl Component:

-

Coupling:

-

Workup (Desilylation):

Protocol B: Kinetic Control Strategy (Alternative)

Rationale: If silylation reagents are unavailable, use a "Pre-activation" method with a weak base (NMM ) to keep the pH lower (~7.5), minimizing phenolate formation while maintaining amine nucleophilicity.[1][3][5]

Reagents:

-

Base: N-Methylmorpholine (NMM) or Collidine (TMP).[1][2][3][4][5] Avoid DIPEA/TEA for the amine salt neutralization.

Step-by-Step Procedure:

-

Pre-Activation:

-

Salt Neutralization (Critical):

-

In a separate vial, dissolve H-3,5-Diiodo-Tyr-OMe HCl in DMF.

-

Add exactly 1.0 equiv of NMM (N-methylmorpholine).[1][2][3][4][5] NMM (pKa ~7.[2][3][4][6][5]4) is strong enough to free the amine (pKa ~9) but less likely to fully deprotonate the di-iodo phenol (pKa ~6.[3][5]5) compared to DIPEA (pKa ~10.5).[1][3][5]

-

-

Coupling:

-

Immediately add the neutralized amine solution to the pre-activated acid.[3]

-

Stir for 4-12 hours.

-

Visualizing the Chemoselectivity Challenge

The following diagram illustrates the competition between the desired Pathway A (Amide bond) and the side-reaction Pathway B (Ester bond), and how the protocols mitigate this.

Caption: Competitive pathways in the coupling of 3,5-diiodotyrosine. Protocol A eliminates the red pathway; Protocol B suppresses it.

Troubleshooting & Optimization

| Observation | Probable Cause | Corrective Action |

| Mass Spectrum shows +Mass of Amino Acid | Correct Product (Amide) OR Side Product (Ester).[1][2][3][4][6][5] Isomers have same mass.[2][3][4][6][5] | Perform LC-MS/MS or NMR. Esters are labile to base (0.1N NaOH); Amides are stable. Treat small aliquot with base; if peak disappears, it was the ester.[2][3] |

| Low Yield / Sluggish Reaction | Steric hindrance of Iodine atoms.[2][3][4][6][5] | Switch to HATU or PyAOP .[2][3][4][6][5] Increase temperature to 40°C (carefully). Ensure solvent is anhydrous.[2][3][4][6][5] |

| Double Addition (+2x Mass) | Acylation on both N-terminus and Phenol-OH.[1][2][3][4][6][5] | Reduce Base. Switch to Protocol A (BSA silylation) to cap the phenol.[3][6][5] |

| Precipitation | Poor solubility of Di-iodo species.[1][2][3][4][6][5] | Use DMSO/DMF (1:1) mixture.[3][4][6][5] Add chaotropic salts (LiCl) if necessary.[1][3][6][5] |

References

-

Properties of Halogenated Tyrosines

-

Coupling Reagents & Mechanisms

-

Transient Silylation in Peptide Synthesis

-

Side Reactions (O-Acylation)

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Silylated Tag-Assisted Peptide Synthesis: Continuous One-Pot Elongation for the Production of Difficult Peptides under Environmentally Friendly Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Peptide synthesis using unprotected peptides through orthogonal coupling methods - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

Application Note: Protecting Group Strategies for 3,5-Diiodotyrosine Methyl Ester

Topic: Protecting Group Strategy for 3,5-Diiodotyrosine Methyl Ester Audience: Researchers, scientists, and drug development professionals. Format: Detailed Application Note & Protocol.

Executive Summary & Strategic Analysis

The synthesis and manipulation of 3,5-diiodotyrosine (DIT) derivatives present a unique paradox in peptide chemistry. While the iodine atoms provide steric shielding, they fundamentally alter the electronic landscape of the tyrosine core, lowering the phenolic pKa from ~10.0 to ~6.5. This drastic increase in acidity renders the phenol susceptible to deprotonation under mild conditions, yet the iodine substituents simultaneously destabilize standard protecting groups amenable to catalytic hydrogenation (e.g., Benzyl, Cbz) due to the risk of hydrodeiodination.

The Core Directive: For the preparation of N-protected 3,5-diiodotyrosine methyl ester, the most robust strategy is Post-Protection Iodination . Instead of attempting to protect the zwitterionic, insoluble DIT free acid, it is operationally superior to protect the parent Tyrosine first, and introduce the iodine atoms as the final step using electrophilic iodination reagents (e.g., N-Iodosuccinimide).

Key Chemical Constraints

| Feature | Property | Implication for Protection Strategy |

| Phenolic Acidity | pKa | Phenol exists as a phenolate anion under standard basic coupling conditions (DIEA/TEA), increasing risk of O-acylation side reactions. |

| C-I Bond Stability | Labile to Pd/C + | Avoid Hydrogenolysis. Benzyl (Bzl) and Benzyloxycarbonyl (Cbz/Z) groups cannot be removed without significant deiodination. |

| Steric Hindrance | Ortho-Iodines | Bulky O-protecting groups (Trityl, t-Butyl) are difficult to introduce after iodination. |

Strategic Pathways

We define two primary workflows. Pathway A is the industry standard for high yield and purity. Pathway B is reserved for cases where DIT is the mandatory starting material.

Diagram: Strategic Decision Matrix

Caption: Workflow comparison. Pathway A (Tyrosine precursor) avoids solubility challenges and allows precise iodination. Pathway B requires handling insoluble zwitterions.

Detailed Protocols

Protocol A: The "Iodination Last" Strategy (Recommended)

This protocol describes the synthesis of Boc-3,5-diiodotyrosine methyl ester starting from Boc-Tyr-OMe. This method avoids the handling of free DIT and ensures high purity.

Reagents:

-

Boc-Tyr-OMe (Commercial or synthesized via Boc-Tyr-OH + MeI/K2CO3)

-

N-Iodosuccinimide (NIS)

-

Solvent: Methanol (MeOH) or Dichloromethane (DCM)

-

Quench: Sodium Thiosulfate (

)

Procedure:

-

Dissolution: Dissolve Boc-Tyr-OMe (1.0 eq, e.g., 5.0 g) in MeOH (50 mL). Ensure complete dissolution; sonicate if necessary.

-

Iodination: Cool the solution to 0°C. Add N-Iodosuccinimide (NIS) (2.2 eq) portion-wise over 15 minutes.

-

Mechanistic Note: The electron-rich phenol directs electrophilic aromatic substitution exclusively to the ortho positions.

-

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (50% EtOAc/Hexane) or LC-MS. The product will show a significant mass shift (+252 Da for two iodines).

-

Quench: Pour the reaction mixture into a saturated aqueous solution of sodium thiosulfate (100 mL) to reduce excess iodine (color change from brown/yellow to clear).

-

Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with water (2x) and brine (1x).

-

Drying: Dry over anhydrous

, filter, and concentrate in vacuo. -

Purification: Recrystallize from EtOAc/Hexanes or purify via flash column chromatography.

-

Yield Expectation: >85%

-

Validation:

H NMR will show the disappearance of the characteristic AA'BB' tyrosine aromatic system and the appearance of a singlet (2H) at

-

Protocol B: N-Fmoc Protection of DIT-OMe

If you must start from 3,5-diiodotyrosine (e.g., using a radiolabeled starting material), use this protocol. Note that DIT is poorly soluble in most organic solvents.

Reagents:

-

Thionyl Chloride (

) -

Methanol (MeOH)

-

Fmoc-OSu (9-Fluorenylmethoxycarbonyl succinimide)

-

DIEA (Diisopropylethylamine)

Procedure:

-

Esterification: Suspend DIT (1.0 eq) in dry MeOH. Cool to -10°C. Dropwise add

(3.0 eq). Reflux for 4 hours.-

Result: The suspension will clear as the methyl ester hydrochloride salt forms.

-

Workup: Concentrate to dryness to obtain H-DIT-OMe·HCl.

-

-

Fmoc Protection: Suspend H-DIT-OMe·HCl in a mixture of Dioxane/Water (1:1).

-

pH Adjustment: Add DIEA dropwise until pH reaches ~8.5. Caution: Do not exceed pH 9.5 to avoid ester hydrolysis or phenolate oxidation.

-

Addition: Add Fmoc-OSu (1.1 eq) dissolved in a minimal amount of dioxane.

-

Reaction: Stir at RT for 3 hours. Maintain pH ~8 by adding DIEA if necessary.

-

Workup: Acidify carefully to pH 3 with 1M HCl (precipitates the product). Extract with EtOAc.

-

Purification: Flash chromatography (Hexane/EtOAc).

The "Acidic Phenol" Challenge: O-Protection Strategy

Does the phenol need protection?

-

For Solution Phase Synthesis: generally NO . The steric bulk of the iodines and the electron-withdrawing nature reduce the nucleophilicity of the hydroxyl group. It is often sufficient to leave it free.

-

For Solid Phase Peptide Synthesis (SPPS): YES , often recommended to prevent O-acylation during slow couplings.

Recommended O-Protecting Groups:

-

Allyl (All): Stable to acid (TFA) and base (Piperidine). Removed by Pd(PPh3)4. Compatible with iodines if Pd(0) time is minimized, but risky.

-

Methyl (Me): If the final target is an anisole derivative.

-

2-Chlorotrityl (2-Cl-Trt): Can be introduced, but difficult due to steric hindrance.

-

Acetate (Ac): Simple, stable to acid, removed by hydrazine or mild base. Best balance for DIT.

Data Table: Protecting Group Compatibility

| Protecting Group | Removal Condition | Compatibility with DIT | Verdict |

| Boc (N-term) | TFA / DCM | Excellent | Preferred for solution phase. |

| Fmoc (N-term) | Piperidine / DMF | Good | Preferred for SPPS. |

| Cbz / Z (N-term) | FATAL | Do Not Use. Causes deiodination. | |

| Benzyl (Bn) (O-term) | FATAL | Do Not Use. | |

| t-Butyl (tBu) (O-term) | TFA | Good | Standard, but hard to install on DIT. |

| Acetate (Ac) (O-term) | Hydrazine / Base | Good | Easy to install, orthogonal to Boc. |

References

-

Synthesis of N-Boc-3,5-diiodotyrosine methyl ester

- Scanlan, T. S., et al. "Synthesis of 13C9-15N-labeled 3,5-diiodothyronine and thyroxine." Endocrinology, 2010.

- Context: Describes the route: Tyr -> Boc-Tyr-OMe -> Iodin

-

Properties of 3,5-Diiodotyrosine

- PubChem Compound Summary for CID 9305, 3,5-Diiodo-L-tyrosine.

-

Context: pKa values (pK2 ~6.[5]48) and solubility data.

- Iodination Methodology: Bovonsombat, P., et al. "Regioselective iodination of phenol and aniline derivatives." Tetrahedron Letters, 1994. Context: Establishes NIS as the superior reagent for iodinating protected tyrosine derivatives without affecting the protecting groups.

-

Deiodination Risks

Sources

- 1. Repair of semi-oxidized 3,5-diiodotyrosine: radiation chemical studies in the presence of oxygen, ascorbate and superoxide anion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3',5'-Diiodo-L-tyrosine | C9H9I2NO3 | CID 9305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 3,5-Diiodotyrosine [drugfuture.com]

synthesis of radio-iodinated peptides with H-3,5-Diiodo-tyr-ome hcl

Application Note: Site-Specific Radio-Iodination of Peptides via Iodine-Iodine Exchange using H-3,5-Diiodo-Tyr-OMe HCl

Abstract

This application note details the protocol for synthesizing high-purity radio-iodinated peptides (

Introduction & Scientific Rationale

In radiopharmaceutical development, the choice of iodination strategy dictates the stability and biological integrity of the final peptide.

-

The Problem with Oxidative Iodination: Standard methods using oxidizing agents (Iodogen, Chloramine-T) electrophilically attack the phenol ring of Tyrosine. This results in a stochastic mixture of mono-iodotyrosine (MIT) and di-iodotyrosine (DIT). MIT is often unstable in vivo due to rapid deiodination by thyroid deiodinases. Furthermore, the introduction of iodine lowers the pKa of the phenolic hydroxyl (from ~10 to ~6.4 for DIT), potentially altering receptor binding if the hydroxyl is involved in hydrogen bonding.

-

The Solution – Isotope Exchange: By incorporating H-3,5-Diiodo-Tyr-OMe HCl (a stable, pre-iodinated precursor) into the peptide sequence during synthesis, the chemical structure is fixed. Radioactivity is introduced subsequently via a catalyzed exchange reaction (

). -

Mechanism: The reaction proceeds via a nucleophilic aromatic substitution assisted by a catalyst (typically Ammonium Sulfate or Copper(II)), allowing the radioactive iodide to displace the stable iodide under thermal conditions without altering the peptide's primary structure.

Material Specifications

Primary Reagent:

-

Compound: H-3,5-Diiodo-L-Tyr-OMe HCl[1]

-

CAS: 151266-48-7[1]

-

Role: Precursor for peptide synthesis (C-terminal or solution phase) and "Cold Standard" for HPLC validation.

-

Purity:

98% (Required to prevent competing side-reactions during exchange).

Radioactive Reagent:

-

Compound: Sodium Iodide (

I) in dilute NaOH (pH 8-11). -

Concentration: High specific activity carrier-free (reductant-free).

Catalysts & Solvents:

-

Ammonium Sulfate (Solid, crystalline).

-

Glacial Acetic Acid / Acetone mixture.

-

Sephadex G-10 or C18 Sep-Pak for purification.

Experimental Workflow

The process involves two distinct phases:[2][3] (1) Incorporation of the precursor into the peptide, and (2) Radio-labeling via solid-state exchange.

Phase 1: Peptide Synthesis with H-3,5-Diiodo-Tyr-OMe

Note: As this reagent is a methyl ester, it is best suited for Solution Phase Peptide Synthesis (C-terminal) or must be hydrolyzed for SPPS.

-

Coupling: Use standard carbodiimide chemistry (EDC/HOBt) to couple H-3,5-Diiodo-Tyr-OMe HCl to the N-terminal protected amino acid or peptide fragment.

-

Solvent: DMF/DCM (1:1).

-

Base: DIPEA (2.2 equivalents to neutralize the HCl salt).

-

-

Deprotection: Remove N-terminal protecting groups (Boc/Fmoc) as required.

-

Purification: Purify the "Cold" Di-iodo peptide via RP-HPLC (C18 column, Water/Acetonitrile gradient). This product serves as the substrate for labeling. [4]

Phase 2: Solid-State Catalytic Exchange Labeling

This protocol utilizes the "Ammonium Sulfate Melt" method, which allows for high exchange efficiency at lower temperatures than uncatalyzed melts, preserving peptide bonds.

Protocol:

-

Preparation of Reaction Mixture:

-

Dissolve 50

g of the Cold Di-iodo Peptide (from Phase 1) in 20 -

Add 10

L of Ammonium Sulfate solution (2 mg/mL in water). -

Add 1-5 mCi of Na

I solution.

-

-

Drying:

-

Transfer the mixture to a conical glass reaction vial.

-

Evaporate the solvent gently under a stream of Nitrogen at 60°C until a dry residue remains. Crucial: Moisture inhibits the solid-state exchange.

-

-

Exchange Reaction (The Melt):

-

Seal the vial and heat to 145°C - 150°C for 20-30 minutes.

-

Mechanistic Insight: At this temperature, the ammonium sulfate acts as a flux and acid catalyst, promoting the formation of an iodonium intermediate that facilitates the exchange of

I for

-

-

Quenching & Recovery:

-

Cool the vial to room temperature.

-

Add 200

L of mobile phase (e.g., 10% Acetonitrile/Water + 0.1% TFA) to dissolve the melt.

-

Visualization of Signaling & Workflow

Figure 1: Isotope Exchange Mechanism & Workflow

Caption: Workflow for Ammonium Sulfate-catalyzed solid-state iodine exchange. This method preserves the di-iodo structure while introducing the radiolabel.

Quality Control & Validation

Validation relies on the Co-elution Principle . Since the chemical structure of the radioactive product is identical to the cold precursor, they must elute at the exact same retention time on HPLC.

Table 1: HPLC Validation Parameters

| Parameter | Specification | Notes |

| Column | C18 Reverse Phase (e.g., Phenomenex Jupiter, 5µm, 300Å) | Wide pore size preferred for peptides. |

| Detector A | UV Absorbance (220 nm / 280 nm) | Detects the "Cold" mass (Precursor). |

| Detector B | Radiometric (Gamma/Scintillation) | Detects the "Hot" signal ( |

| Mobile Phase | A: 0.1% TFA in Water B: 0.1% TFA in Acetonitrile | Standard peptide gradient. |

| Acceptance Criteria | Retention Time Offset | The UV peak and Radioactive peak must align perfectly. |

Protocol:

-

Inject the crude reaction mixture into the HPLC.

-

Observe the UV signal (representing the unreacted cold precursor) and the Radio signal.

-

Because this is an exchange reaction, the specific activity is lower than oxidative iodination, but the chemical purity is often higher.

-

Radiochemical Purity (RCP): Calculate Area Under Curve (AUC) of the product peak vs. free

I (elutes at void volume). Target RCP > 95%.

Safety & Handling

-

Volatility: Iodine-125 is volatile, especially in acidic conditions or high heat. The "Melt" step must be performed in a sealed V-vial within a charcoal-filtered fume hood.

-

Thyroid Block: Personnel should verify thyroid status before and after handling mCi quantities of

I. -

Waste: Segregate liquid waste (containing

I) from solid waste (Sep-Pak cartridges).

References

-

Sorimachi, K., & Cahnmann, H. J. (1977). A simple synthesis of [3,5-125I]Diiodo-L-thyroxine of high specific activity.[5] Endocrinology, 101(4), 1276-1280.[5] Link

- Eisenhut, M. (1982). Iodine exchange reactions for the synthesis of radioiodinated organic compounds. Journal of Labelled Compounds and Radiopharmaceuticals, 19(11-12).

-

Mier, W., & Eisenhut, M. (2020). Recent Advances in Synthetic Methods for Radioiodination. The Journal of Organic Chemistry. Link

-

Chem-Impex International. Product Data Sheet: L-3,5-Diiodotyrosine methyl ester hydrochloride. Link

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. US3374269A - Process of producing 3, 5-diiodothyronines - Google Patents [patents.google.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. researchgate.net [researchgate.net]

- 5. A simple synthesis of [3,5-125I]Diiodo-L-thyroxine of high specific activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Precision Synthesis of Thyromimetics & Halogenated Peptides

This is a comprehensive technical guide for the application of H-3,5-Diiodo-Tyr-OMe HCl (L-3,5-Diiodotyrosine methyl ester hydrochloride) in the synthesis of targeted thyromimetics and functionalized peptide therapeutics.

Compound: H-3,5-Diiodo-Tyr-OMe HCl CAS: 151266-48-7 (Salt form) / 300-39-0 (Parent acid) Role: Advanced Scaffold for TR-β Agonists & Peptidomimetics

Executive Summary & Strategic Utility

H-3,5-Diiodo-Tyr-OMe HCl is not merely a reagent; it is a "privileged scaffold" in medicinal chemistry. It pre-installs the critical 3,5-dihalogenation pattern required for binding to the Thyroid Hormone Receptor (TR) ligand-binding pocket.

For drug developers, this precursor offers three distinct strategic advantages over starting from plain Tyrosine:

-

Orthogonal Protection: The methyl ester (OMe) protects the C-terminus, allowing immediate N-terminal functionalization or direct use in solution-phase coupling.

-

Halogen Handles: The iodine atoms at the 3 and 5 positions are high-reactivity sites for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), enabling the rapid generation of "thyromimetic" libraries with non-natural side chains (e.g., isopropyl, aryl).

-

Biomimetic Core: It serves as the "inner ring" anchor for synthesizing T3/T4 analogues via diaryl ether formation.

Chemical Logic & Synthesis Pathways

The utility of this compound bifurcates into two primary workflows: Ether-Linked Thyronine Synthesis (Classic Pathway) and Pd-Catalyzed Diversification (Modern Pathway).

Visualizing the Synthetic Logic

Figure 1: Divergent synthesis pathways. Pathway A builds the thyroid hormone core; Pathway B modifies the core for novel IP generation.

Experimental Protocols

Protocol A: Synthesis of Thyronine Core via Chan-Lam Coupling

Target Application: Creating T3 analogues by attaching a phenolic "outer ring" to the 3,5-diiodo-tyrosine "inner ring." Challenge: The 3,5-diiodo substitution creates significant steric hindrance and reduces nucleophilicity of the phenol. Standard Ullmann conditions often fail or cause deiodination. Solution: An optimized Copper(II)-mediated oxidative coupling (Chan-Lam) using molecular sieves to drive the equilibrium.

Reagents:

-

Scaffold: H-3,5-Diiodo-Tyr-OMe HCl (1.0 equiv)

-

Coupling Partner: Aryl Boronic Acid (e.g., 4-methoxyphenylboronic acid) (2.0 equiv)

-

Catalyst: Cu(OAc)₂ (1.0 equiv) — Stoichiometric copper is preferred over catalytic for sterically hindered substrates.

-

Base: Pyridine (3.0 equiv) or TEA (3.0 equiv)

-

Solvent: Dichloromethane (DCM) (Anhydrous)

-

Additive: 4Å Molecular Sieves (Activated, Powdered)

Step-by-Step Methodology:

-

Free Base Preparation: Since the starting material is an HCl salt, dissolve 1.0 g (2.07 mmol) in 10 mL DCM and wash with saturated NaHCO₃. Dry the organic layer (Na₂SO₄) and concentrate to yield the free amine/phenol. Note: Alternatively, add 1 extra equivalent of base to the reaction mixture.

-

N-Protection (Optional but Recommended): If the free amine interferes with copper coordination, protect with Boc anhydride (Boc₂O, 1.1 equiv, TEA) in DCM before coupling.

-

Reaction Assembly:

-

In a flame-dried flask, combine the N-Boc-3,5-diiodo-Tyr-OMe (1.0 equiv), Aryl Boronic Acid (2.0 equiv), and Cu(OAc)₂ (1.0 equiv).

-

Add 500 mg of activated 4Å molecular sieves.

-

Add DCM (0.1 M concentration relative to scaffold).

-

Add Pyridine (3.0 equiv) last.

-

-

Oxidative Coupling:

-

Stir the reaction open to the air (using a drying tube) or under an O₂ balloon. Oxygen is the terminal oxidant.

-

Stir vigorously at Room Temperature for 24–48 hours. The bulky iodines slow the reaction significantly.

-

-

Work-up:

-

Filter through a pad of Celite to remove copper salts and sieves.

-

Wash the filtrate with 1M HCl (to remove pyridine) and Brine.

-

Purify via Flash Column Chromatography (Hexanes/EtOAc gradient).

-

Validation:

-

NMR Check: Look for the disappearance of the phenolic proton (approx. 9.0-10.0 ppm) and the appearance of new aromatic signals from the coupling partner.

-

Mass Spec: Confirm the ether product mass (M+).

Protocol B: Pd-Catalyzed Diversification (Suzuki-Miyaura)

Target Application: Replacing the Iodine atoms with alkyl or aryl groups to create "Sobetirome-like" (GC-1) analogues or novel peptidomimetics. Mechanism: Double cross-coupling at the C-I bonds.

Reagents:

-

Scaffold: H-3,5-Diiodo-Tyr-OMe HCl (1.0 equiv)

-

Boronic Acid: R-B(OH)₂ (e.g., Isopropylboronic acid or Phenylboronic acid) (3.0 equiv - excess needed for double coupling)

-

Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄ (5 mol%)

-

Base: K₂CO₃ (4.0 equiv)

-

Solvent: Dioxane/Water (4:1 ratio)

Step-by-Step Methodology:

-

Preparation: Dissolve H-3,5-Diiodo-Tyr-OMe HCl (500 mg) in 10 mL of Dioxane/Water mixture.

-

Degassing: Sparge the solvent with Argon for 15 minutes. Oxygen is detrimental to the Pd(0) cycle.

-

Addition: Add the Boronic Acid, K₂CO₃, and finally the Palladium catalyst.

-

Reaction:

-

Heat to 80–90°C under Argon atmosphere for 12–16 hours.

-

Note: The C-I bond is very reactive; oxidative addition is fast. Transmetallation is usually the rate-limiting step due to sterics.

-

-

Work-up:

-

Cool to RT, dilute with EtOAc, and wash with water.

-

The aqueous layer may contain the free acid if the ester hydrolyzed (base + heat). Acidify aqueous layer to pH 3 and extract if necessary.

-

-

Purification: Silica gel chromatography.

Analytical Data Summary (Reference Values)

When characterizing the intermediate H-3,5-Diiodo-Tyr-OMe , use these reference values to ensure scaffold integrity before starting protocols.

| Property | Value / Characteristic | Notes |

| Molecular Weight | 483.47 g/mol (HCl Salt) | Free base MW: ~447 g/mol |

| Appearance | Off-white to pale yellow powder | Darkens upon light exposure (Iodine liberation) |

| ¹H NMR (DMSO-d₆) | δ ~7.8 ppm (s, 2H, Ar-H) | The 2,6-protons on the ring are chemically equivalent. |

| Solubility | DMSO, Methanol, DMF | Poor solubility in non-polar solvents (Hexanes) |

| Storage | -20°C, Desiccated, Protect from Light | Critical: C-I bonds are photolabile. |

Mechanism of Action: TR-β Selectivity

Understanding why you are using this precursor is vital for experimental design. The 3,5-substituents fit into the hydrophobic pockets of the Thyroid Hormone Receptor (TR).

-

TR-β vs TR-α: The "inner ring" (derived from your precursor) is essential for receptor affinity. However, selectivity (avoiding cardiac side effects mediated by TR-α) is often determined by the outer ring modifications or the linker (e.g., GC-1 uses a CH₂ linker, not an ether).

-

Design Tip: If you use Protocol A (Ether synthesis), you are mimicking the natural hormone structure (T3). If you use Protocol B (Suzuki) to install isopropyl groups, you are moving toward the GC-1/Sobetirome pharmacophore which has higher TR-β selectivity.

Figure 2: Pharmacophore interactions. The 3,5-diiodo motif provides critical steric bulk necessary for receptor conformational change.

References

-

Chemical Identity & Properties: PubChem. 3,5-Diiodo-L-tyrosine methyl ester. National Library of Medicine. Link

-

Chan-Lam Coupling Methodology: Evans, D. A., et al. "Copper-promoted arylation of phenols." Journal of the American Chemical Society. Link

-

Thyromimetic Structure-Activity Relationships: Scanlan, T. S., et al. "Selective thyromimetics: Tissue-selective thyroid hormone agonists." Chemical Reviews. Link

-

Suzuki Coupling on Halogenated Tyrosines: Kotha, S., et al. "Modification of amino acids via Suzuki–Miyaura cross-coupling reaction." Tetrahedron. Link

Application Note: Quantitative Analysis of H-3,5-Diiodo-tyr-ome HCl Incorporation Using Liquid Chromatography-Tandem Mass Spectrometry

Abstract

This application note provides a comprehensive guide for the quantitative analysis of H-3,5-Diiodo-tyr-ome HCl, a di-iodinated tyrosine methyl ester, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document is intended for researchers, scientists, and drug development professionals engaged in studies requiring the precise measurement of this compound's incorporation into peptides or other biological systems. We present a detailed protocol, from sample preparation to data analysis, grounded in established principles of bioanalytical method validation. The causality behind experimental choices is explained to ensure scientific integrity and enable robust, reproducible results.

Introduction: The Significance of Iodinated Tyrosine Derivatives

H-3,5-Diiodo-tyr-ome HCl is a specialized amino acid derivative with significant applications in biochemical research and pharmaceutical development. As a derivative of diiodotyrosine, it is valuable in the synthesis of thyroid hormones and related compounds, making it a crucial reagent for studying thyroid function and disorders.[1] The presence of two iodine atoms on the tyrosine ring provides a unique isotopic signature and alters the molecule's chemical properties, making it a valuable tool for various biochemical assays. In drug development, iodinated compounds can be used to enhance bioactivity or as precursors for radiolabeling in imaging studies.[1]

Accurate quantification of H-3,5-Diiodo-tyr-ome HCl incorporation is critical for understanding the pharmacokinetics, metabolism, and mechanism of action of novel therapeutics. LC-MS/MS offers unparalleled sensitivity and specificity for this purpose, enabling the precise measurement of the analyte in complex biological matrices.[1][2] This guide will walk you through a self-validating system for the analysis of H-3,5-Diiodo-tyr-ome HCl, ensuring the generation of high-quality, reliable data.

Experimental Workflow Overview

The overall workflow for the quantitative analysis of H-3,5-Diiodo-tyr-ome HCl is depicted below. The process begins with meticulous sample preparation to isolate the analyte and remove interfering substances. This is followed by chromatographic separation and detection by tandem mass spectrometry. Finally, the acquired data is processed to yield quantitative results.

Caption: Overall experimental workflow for the quantitative analysis of H-3,5-Diiodo-tyr-ome HCl.

Detailed Protocols

Materials and Reagents

-

H-3,5-Diiodo-tyr-ome HCl (CAS: 151266-48-7)[1]

-

Isotopically labeled internal standard (IS): H-3,5-Diiodo-tyr(13C9, 15N1)-ome HCl (recommended) or a structurally similar compound.

-

HPLC-grade water

-

HPLC-grade acetonitrile (ACN)

-

HPLC-grade methanol (MeOH)

-

Formic acid (FA), LC-MS grade

-

Ammonium formate

-

Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

-

Standard laboratory glassware and equipment (vortex mixer, centrifuge, evaporation system)

Sample Preparation Protocol

The goal of sample preparation is to extract the analyte from the biological matrix while removing components that can interfere with the LC-MS/MS analysis, such as salts, proteins, and phospholipids.[3]

-

Sample Aliquoting: Aliquot 100 µL of the biological sample (e.g., plasma, cell lysate) into a clean microcentrifuge tube.

-